REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1.[CH3:17][S:18](Cl)(=[O:20])=[O:19].CCCCCC.CCOC(C)=O>C(Cl)Cl>[CH3:17][S:18]([O:1][CH2:2][CH2:3][CH:4]1[CH2:5][CH2:6][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:8][CH2:9]1)(=[O:20])=[O:19]
|
Name
|
|
Quantity
|
4.72 kg
|
Type
|
reactant
|
Smiles
|
OCCC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
TEA
|
Quantity
|
3020 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.478 kg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
40 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below 10° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WASH
|
Details
|
remaining Wash the mixture with water (30 L)
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the organic phase to a solid
|
Type
|
FILTRATION
|
Details
|
collect by filtration
|
Type
|
CUSTOM
|
Details
|
dry in a vacuum oven at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCCC1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.67 kg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |